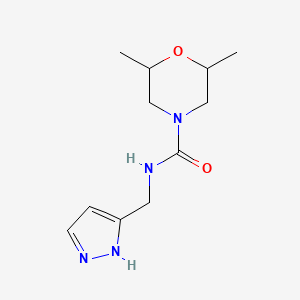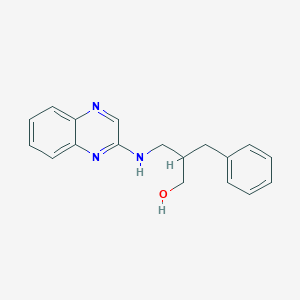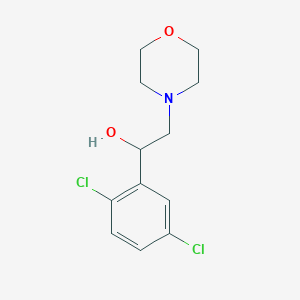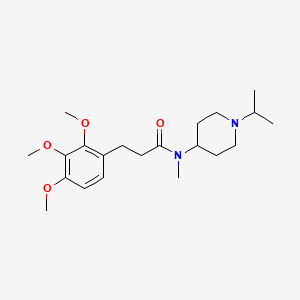
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, commonly known as CPTH, is a synthetic compound that has gained significant attention in the field of biochemistry and pharmacology. It belongs to the class of thiophene derivatives and is known for its inhibitory effects on histone acetyltransferases (HATs).
作用机制
CPTH acts as a competitive inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide by binding to the active site of the enzyme. This prevents the enzyme from acetylating histones, which are proteins that regulate gene expression. By inhibiting the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can alter the acetylation status of histones, leading to changes in gene expression.
Biochemical and Physiological Effects:
CPTH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPTH has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CPTH has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
CPTH has several advantages as a research tool. It is a potent and selective inhibitor of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, making it a valuable tool for studying the role of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide in gene regulation. In addition, CPTH has been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, one limitation of CPTH is its relatively short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions of research for CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of interest is the study of the effects of CPTH on other epigenetic enzymes, such as histone deacetylases (HDACs). In addition, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of CPTH. Finally, the development of CPTH derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of CPTH involves the reaction of 3-phenylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminobenzoic acid to form the amide derivative, which is subsequently treated with ammonium carbonate to yield CPTH.
科学研究应用
CPTH has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and inflammation. It has been shown to inhibit the activity of N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide, CPTH can modulate the expression of various genes involved in disease pathways.
属性
IUPAC Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-17(21)13-7-4-8-14(11-13)20-18(22)16-15(9-10-23-16)12-5-2-1-3-6-12/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDAHEIZZZHMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoylphenyl)-3-phenylthiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(difluoromethoxy)-N-[1-(2,4-difluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B7545026.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)

![ethyl 2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7545048.png)

![2-cyclopent-2-en-1-yl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7545060.png)
![N,N-dimethyl-5-[[[1-(4-methylphenyl)tetrazol-5-yl]amino]methyl]thiophene-2-sulfonamide](/img/structure/B7545066.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)
![2-Methyl-1-[(1-phenylcyclopropyl)methyl]guanidine;hydroiodide](/img/structure/B7545092.png)

![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
